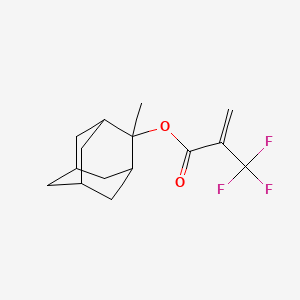

2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane

Description

Properties

IUPAC Name |

(2-methyl-2-adamantyl) 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3O2/c1-8(15(16,17)18)13(19)20-14(2)11-4-9-3-10(6-11)7-12(14)5-9/h9-12H,1,3-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXYIIGMHKAPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461729 | |

| Record name | 2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188739-86-8 | |

| Record name | 2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique adamantane structure with a trifluoromethyl group and an acylate moiety. This configuration may influence its interaction with biological targets, enhancing its pharmacological potential.

Biological Activity Overview

Research indicates that 2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane exhibits various biological activities, particularly in the context of cancer therapy. Its structural components are believed to contribute to its efficacy against different tumor types.

Anticancer Properties

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, α-Trifluoromethyl chalcones have been evaluated for their antiproliferative effects against multiple cancer cell lines, including prostate and breast cancer cells . The presence of the trifluoromethyl group is often associated with enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during drug interactions.

The precise mechanisms through which 2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane exerts its effects are still under investigation. However, it is hypothesized that:

- Target Interaction : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis. Similar compounds have shown binding affinities to critical signaling pathways such as AKT1 and ERα, which are pivotal in cancer progression.

- Induction of Apoptosis : Evidence suggests that related compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and activating caspase pathways .

Research Findings

Recent studies have highlighted the efficacy of compounds similar to 2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane in various in vitro and in vivo models:

Case Study: Antiproliferative Activity

A comparative study assessed the antiproliferative activity of several chalcone derivatives against various human tumor cell lines. The results demonstrated significant growth inhibition, particularly at low concentrations (IC50 values ranging from 0.14 to 0.28 µM) for certain derivatives . This suggests that modifications in the chemical structure can lead to enhanced therapeutic potential.

| Cell Lines | IC50 (µM) |

|---|---|

| DU145/TxR | 0.14 ± 0.03 |

| PC-3/TxR | 0.28 ± 0.08 |

| MDA-MB-231 | Notable response observed |

In Vivo Efficacy

In xenograft models, certain derivatives exhibited significant tumor growth suppression without notable toxicity, indicating a favorable therapeutic index . This finding underscores the potential of this class of compounds for further development as anticancer agents.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Propenoic acid, 2-(trifluoromethyl)-, 2-methyltricyclo[3.3.1.1³,⁷]dec-2-yl ester

- CAS Number : 188739-86-8

- Molecular Formula : C₁₅H₁₉F₃O₂

- Molecular Weight : 288.31 g/mol

- Structure: Comprises a 2-methyladamantane backbone esterified with 2-(trifluoromethyl)propenoic acid .

Key Features :

- The adamantane core provides exceptional thermal and chemical stability due to its rigid, diamondoid structure.

- The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing resistance to oxidation and altering lipophilicity.

- The propenoyloxy ester linker adds reactivity for polymerization or functionalization .

Comparison with Structurally Similar Compounds

2-Methyl-2-adamantyl Methacrylate (CAS 177080-67-0)

- Molecular Formula : C₁₅H₂₂O₂

- Molecular Weight : 234.33 g/mol

- Structure : Methacrylate ester of 2-methyladamantane.

Key Difference: The trifluoromethyl group in the target compound enhances thermal stability and chemical inertness compared to the non-fluorinated methacrylate derivative .

2-Methacryloyloxyethyl Phosphorylcholine (CAS 67881-98-5)

- Molecular Formula: C₁₁H₂₂NO₆P

- Molecular Weight : 295.26 g/mol

- Structure : Combines methacrylate with a phosphorylcholine group.

| Property | 2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane | 2-Methacryloyloxyethyl Phosphorylcholine |

|---|---|---|

| Polarity | Low (hydrophobic -CF₃ and adamantane) | High (due to zwitterionic phosphorylcholine) |

| Biocompatibility | Limited data | High (used in biomedical coatings) |

| Reactivity | Polymerizes via radical initiation | Self-assembles into biomimetic membranes |

Key Difference : The target compound’s adamantane and -CF₃ groups favor applications in materials requiring rigidity and hydrophobicity, whereas phosphorylcholine derivatives excel in biocompatible surfaces .

2-Methyladamantane (CAS 700-56-1)

- Molecular Formula : C₁₁H₁₈

- Molecular Weight : 150.27 g/mol

- Structure : Unsubstituted adamantane with a methyl group at C2.

Key Difference: Functionalization with the trifluoromethylpropenoyloxy group drastically reduces volatility and expands utility in polymer chemistry compared to the parent hydrocarbon .

Adamantane (CAS 281-23-2)

- Molecular Formula : C₁₀H₁₆

- Molecular Weight : 136.23 g/mol

- Structure : Unsubstituted diamondoid hydrocarbon.

Key Difference : The target compound’s functional groups enable tailored modifications for advanced materials, whereas unsubstituted adamantane is primarily a structural scaffold .

Table 1. Key Properties of Adamantane Derivatives

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Thermal Stability | Primary Applications |

|---|---|---|---|---|

| 2-(2-Trifluoromethyl-2-propenoyloxy)-2-methyladamantane | 288.31 | -CF₃, propenoyloxy ester | Very High | Fluoropolymers, coatings |

| 2-Methyl-2-adamantyl Methacrylate | 234.33 | Methacrylate ester | Moderate | Photoresists, crosslinkers |

| 2-Methyladamantane | 150.27 | Methyl group | High | Fuel additives, NMR standards |

| Adamantane | 136.23 | None | High | Pharmaceuticals, polymers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.